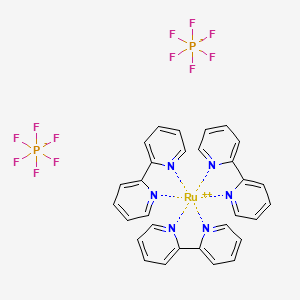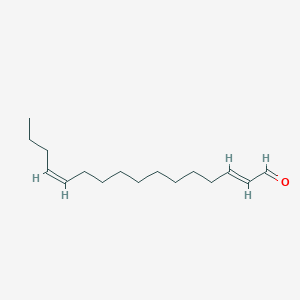
(2E,12Z)-Hexadeca-2,12-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,12Z)-Hexadeca-2,12-dienal is an organic compound with the molecular formula C16H28O It is a type of aldehyde characterized by the presence of two double bonds at the 2nd and 12th positions in the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,12Z)-Hexadeca-2,12-dienal typically involves the use of specific reagents and catalysts to achieve the desired configuration of double bonds. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienal. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the presence of a strong base such as sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,12Z)-Hexadeca-2,12-dienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where reagents like halogens (e.g., bromine) add across the double bonds.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride (CCl4) under ambient conditions.
Major Products Formed
Oxidation: Hexadecanoic acid.
Reduction: Hexadecan-2-ol.
Substitution: 2,12-dibromohexadecanal.
Applications De Recherche Scientifique
(2E,12Z)-Hexadeca-2,12-dienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological signaling and as a pheromone in certain insect species.
Medicine: Investigated for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its distinctive odor.
Mécanisme D'action
The mechanism by which (2E,12Z)-Hexadeca-2,12-dienal exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical events. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,12Z)-N-(4-methylpentyl)octadeca-2,12-dienamide: Similar in structure but with an amide group instead of an aldehyde.
(2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA: A longer chain compound with multiple double bonds.
Uniqueness
(2E,12Z)-Hexadeca-2,12-dienal is unique due to its specific configuration of double bonds and its aldehyde functional group. This configuration imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C16H28O |
|---|---|
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
(2E,12Z)-hexadeca-2,12-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-5,14-16H,2-3,6-13H2,1H3/b5-4-,15-14+ |
Clé InChI |
LONIPGWTNKHADU-YQMRQDNGSA-N |
SMILES isomérique |
CCC/C=C\CCCCCCCC/C=C/C=O |
SMILES canonique |
CCCC=CCCCCCCCCC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate](/img/structure/B13840724.png)
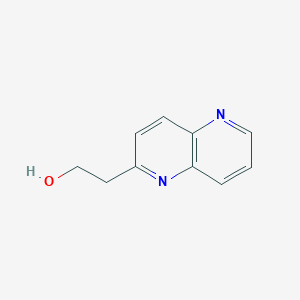
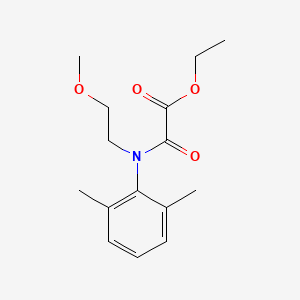
![10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13840736.png)
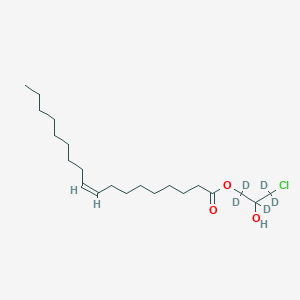
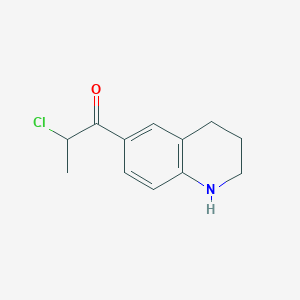
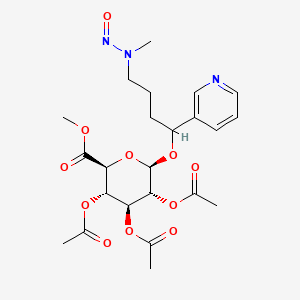
![N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide](/img/structure/B13840763.png)
![[4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B13840777.png)
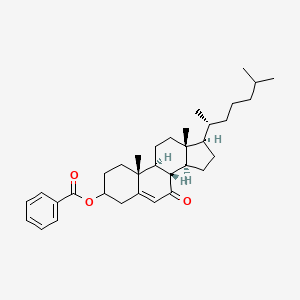


![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol](/img/structure/B13840804.png)
